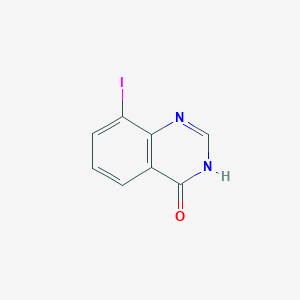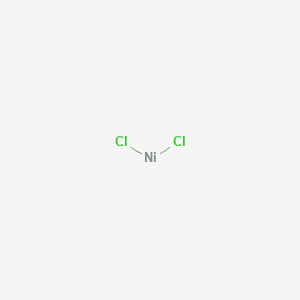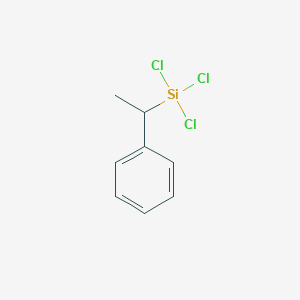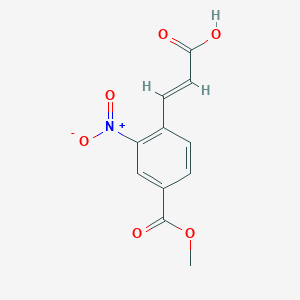
7-Hydroxyaristolochate A
Vue d'ensemble
Description
7-Hydroxyaristolochate A (7-HOA) is a naturally occurring compound found in plants belonging to the Aristolochiaceae family. It is a phenolic compound with a molecular weight of 303.33 g/mol, and is a derivative of aristolochic acid. 7-HOA has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry due to its unique properties.
Applications De Recherche Scientifique
Identification and Isolation
- Identification and Isolation : Sodium aristolochate derivatives, including sodium 7-hydroxyaristolochate-A, were isolated from the fresh leaves of Aristolochia foveolata. This study marked the first reported isolation of sodium aristolochates from natural sources, highlighting their structural determination through spectral and chemical methods (Leu, Chan, & Wu, 1998).
Anti-inflammatory Potential
- Investigation of Anti-inflammatory Properties : The sesquiterpene lactone 7-hydroxyfrullanolide (7HF) demonstrated efficacy in multiple animal models of inflammation, suggesting a potential link to 7-hydroxyaristolochate A due to similar structural properties. The study used microarray-based gene expression studies and pathway analysis to reveal that 7HF suppresses multiple inflammatory pathways, including inhibiting NF-κB related transcripts (Fonseca et al., 2011).
Biochemical Research
- Role in Cholesterol Metabolism : Research has been conducted on cholesterol 7 alpha-hydroxylase, an enzyme involved in bile acid biosynthesis and cholesterol homeostasis. Although not directly related to this compound, this research can provide a broader understanding of similar hydroxylase enzymes and their roles in metabolic pathways (Jelinek & Russell, 1990).
Mechanisms in Organometallic Chemistry
- Organometallic Chemistry Studies : In the context of organometallic chemistry, studies on selective estrogen receptor modulators (SERMs) in the hydroxy-ferrocifen series, which might be structurally related to this compound, have been conducted. These studies explore the synthesis and biological activities of these compounds (Top et al., 2001).
Metabolic and Enzymatic Research
- Enzymatic and Metabolic Studies : Understanding the enzymatic functions and metabolic pathways in organisms like bacteria and fungi can be enhanced by studying compounds like this compound. Research on enzymes like cholesterol 7 alpha-hydroxylase provides insights into similar metabolic processes (Jelinek & Russell, 1990).
Propriétés
IUPAC Name |
7-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-9-4-2-3-7-11(9)15(19)14(18(22)23)12-8(17(20)21)5-10-16(13(7)12)26-6-25-10/h2-5,19H,6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBACAIMCSOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





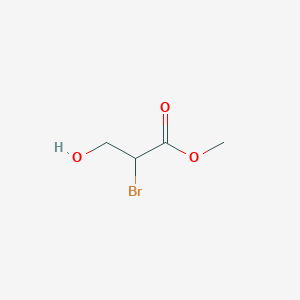
![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
